1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine
Overview
Description
1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to an imidazole ring The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of an imidazole derivative. One common method involves the reaction of 1-methylimidazole with a cyclopropylamine precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, in solvents like water or acetonitrile, at room temperature or slightly elevated temperatures.
Reduction: LiAlH₄, NaBH₄, in solvents like THF or ethanol, under reflux conditions.
Substitution: Halides, alkoxides, in solvents like DMF or DMSO, at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the cyclopropane ring.
Cyclopropylamine: Contains the cyclopropane ring but lacks the imidazole moiety.
1-(1-Methyl-1h-imidazol-4-yl)ethanamine: Similar structure but with an ethyl group instead of a cyclopropane ring.
Uniqueness
1-(1-Methyl-1h-imidazol-4-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the imidazole ring in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)cyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-4-6(9-5-10)7(8)2-3-7/h4-5H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNESDSJCNNIMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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